molecular formula C19H17ClN4O3 B4558540 ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4558540
M. Wt: 384.8 g/mol
InChI Key: INJBNJPXJIOYAU-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a sophisticated synthetic organic compound characterized by its intricate molecular structure. This compound has piqued interest in various scientific domains due to its unique chemical and biological properties. It finds applications in fields ranging from medicinal chemistry to industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the triazole core through azide-alkyne cycloaddition, followed by subsequent acylation and esterification steps.

  • Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole

    • Reagents: : 2-chlorophenyl azide, methyl acetylene

    • Reaction Conditions: : Catalytic copper(I) presence, solvent like tetrahydrofuran, room temperature

  • Acylation of Triazole

    • Reagents: : 3-isocyanatobenzoic acid

    • Reaction Conditions: : Solvent like dimethylformamide, mild heating

  • Esterification

    • Reagents: : Ethanol, acid catalyst

    • Reaction Conditions: : Refluxing conditions

Industrial Production Methods

Industrial production of this compound necessitates optimized reaction conditions to ensure high yield and purity. This includes controlled temperature settings, catalysis optimization, and purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Employing reducing agents such as lithium aluminium hydride, reducing carbonyl functionalities to alcohols.

  • Substitution: : Nucleophilic aromatic substitution, especially on the chlorophenyl group, leading to diverse substitution derivatives.

Major Products

  • Oxidation: Carboxylic acids

  • Reduction: Alcohols

  • Substitution: Varied halogenated derivatives

Scientific Research Applications

Ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a versatile compound with numerous applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its antibacterial and antifungal properties.

  • Industry: : Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, primarily through inhibition of certain enzymes. The triazole ring and ester functionalities play crucial roles in binding to active sites, disrupting normal biological functions.

Comparison with Similar Compounds

When comparing ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate to similar compounds, its unique triazole-based structure sets it apart, providing distinctive properties.

Similar Compounds

  • Ethyl 4-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

  • 3-{[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonylamino}benzoic acid

  • 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole derivatives

These comparisons emphasize the unique characteristics and applications of this compound

Properties

IUPAC Name

ethyl 3-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJBNJPXJIOYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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